molecular formula C24H24N2O4S B2829260 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-45-1

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2829260
CAS No.: 899928-45-1
M. Wt: 436.53
InChI Key: MXIIJXUGBVWPJM-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activity suggests it could be useful in the treatment of diseases such as cancer, inflammation, and infectious diseases. Further research is needed to fully understand its therapeutic potential and safety profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine-2,4-dione: A simpler analog with similar core structure but lacking the additional substituents.

    2,4-Dimethoxyphenyl derivatives: Compounds with similar aromatic substitution patterns.

    3-Methylbenzyl derivatives: Compounds with similar side chains.

Uniqueness

The uniqueness of 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(3-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of substituents and core structure This specific arrangement of functional groups and rings provides distinct chemical and biological properties that differentiate it from other similar compounds

Properties

CAS No.

899928-45-1

Molecular Formula

C24H24N2O4S

Molecular Weight

436.53

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24N2O4S/c1-14-7-6-8-17(11-14)13-25-23-21(15(2)16(3)31-23)22(27)26(24(25)28)19-10-9-18(29-4)12-20(19)30-5/h6-12H,13H2,1-5H3

InChI Key

MXIIJXUGBVWPJM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

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